molecular formula C7H12O2 B2403461 (1R,2R)-2-propylcyclopropane-1-carboxylic acid CAS No. 147228-50-0

(1R,2R)-2-propylcyclopropane-1-carboxylic acid

Cat. No.: B2403461
CAS No.: 147228-50-0
M. Wt: 128.171
InChI Key: VGXKFXUFNJJDGP-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R)-2-Propylcyclopropane-1-carboxylic acid ( 147228-50-0) is a chiral cyclopropane derivative of high interest in organic and medicinal chemistry research. This compound, with the molecular formula C 7 H 12 O 2 and a molecular weight of 128.17 g/mol, belongs to a class of strained ring systems that are valuable as synthetic building blocks . The rigid cyclopropane scaffold, substituted with a propyl chain and a carboxylic acid functional group, is a key structural motif for investigating steric and electronic effects in molecular design. Chiral cyclopropane-containing compounds are frequently explored as precursors in the synthesis of potential pharmaceuticals and biologically active molecules . The stereochemistry of the molecule, defined by the (1R,2R) configuration, is critical for its interaction with biological targets and its utility in asymmetric synthesis. Researchers value this specific enantiomer for developing novel compounds and for studying structure-activity relationships. This product is intended for research and further manufacturing applications as a chemical intermediate or standard. It is strictly for laboratory use and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

(1R,2R)-2-propylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-2-3-5-4-6(5)7(8)9/h5-6H,2-4H2,1H3,(H,8,9)/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGXKFXUFNJJDGP-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]1C[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1R,2R)-2-propylcyclopropane-1-carboxylic acid is a chiral compound belonging to the class of cyclopropane carboxylic acids. Its unique structure, characterized by a cyclopropane ring and a propyl substituent, contributes to its distinctive biological activities and potential applications in medicinal chemistry.

Chemical Structure

The molecular formula for this compound is C7_7H12_{12}O2_2. The compound features a cyclopropane ring that imparts significant reactivity, particularly in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The cyclopropane moiety allows for ring-opening reactions that can generate reactive intermediates capable of modulating enzyme activity and influencing various biochemical pathways .

Pharmacological Applications

Research indicates that derivatives of this compound may serve as precursors for synthesizing biologically active molecules, including potential neuroprotective agents and modulators of neurotransmitter systems. For instance, studies have shown that cyclopropane derivatives can act as ligands for dopamine receptors and may influence calcium channel activity .

Case Studies

  • Dopamine D3 Receptor Ligands : A study highlighted the use of this compound derivatives in the development of selective ligands for dopamine D3 receptors. These compounds demonstrated promising affinity and selectivity, indicating potential therapeutic applications in treating neurodegenerative disorders .
  • Calcium Channel Blockers : Another investigation focused on the synthesis of calcium channel blockers derived from this cyclopropane structure. The findings suggested that these derivatives could effectively inhibit calcium influx in cardiac tissues, presenting a novel approach to managing cardiovascular conditions .

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

Compound NameBiological ActivityNotable Uses
(1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acidNeurotransmitter modulationPotential antidepressants
(1R,2S)-2-ethynylcyclopropane-1-carboxylic acidInhibition of protease activityCancer therapy
(1R,2S,5S)-6,6-difluorobicyclo[3.1.0]hexane-2-carboxylic acidAnticancer propertiesTargeted cancer treatments

Synthesis and Reactivity

The synthesis of this compound has been explored using various methods including asymmetric synthesis via biocatalysis. For example, Sphingomonas aquatilis has been utilized effectively as a biocatalyst for producing enantiomerically pure compounds.

Enzymatic Interactions

Research indicates that the compound can interact with enzymes such as aspartic proteases and may influence metabolic pathways involving coenzyme B12-dependent reactions. This suggests potential applications in designing enzyme inhibitors or activators for therapeutic purposes .

Scientific Research Applications

Chiral Recognition and Sensing

(1R,2R)-2-propylcyclopropane-1-carboxylic acid has been utilized in the study of chiral recognition by chiral porphyrinoids. For instance, a double-decker porphyrin with this compound as a substituent was investigated for its ability to enantioselectively recognize cyclohexane-1,2-dicarboxylic acid enantiomers.

Synthesis of Bioactive Compounds

The compound serves as a key intermediate in synthesizing various biologically active molecules:

  • Tirzepatide : This compound has been used in the synthesis of Tirzepatide, which is known for its effectiveness in glycemic control and body weight reduction.
  • Calcium Channel Blockers : The (1R,2R) isomer is specifically noted for its utility in synthesizing calcium channel blockers that have therapeutic implications .

Pharmaceutical Chemistry

Research indicates that this compound derivatives can exhibit significant biological activities:

  • Antioxidant Properties : The compound has been studied for its potential to scavenge free radicals .
  • Cytotoxicity : It may influence cell viability in various cancer cell lines, suggesting potential as an anticancer agent.

Case Study 1: Enantioselective Synthesis

A study demonstrated the effectiveness of this compound in generating enantiopure cyclopropanes through diastereoselective cyclopropanation reactions. The results indicated that the compound could be utilized to create complex structures with specific stereochemical configurations essential for biological activity .

Case Study 2: Drug Development

In drug development contexts, this compound was incorporated into analogs of calcium-dependent antibiotics. The modifications led to enhanced biological activity compared to their non-cyclopropyl counterparts . This highlights the compound's role in improving pharmacological profiles.

Summary Table of Applications

Application AreaSpecific Use CasesKey Findings
Chiral RecognitionEnantioselective recognition by porphyrinoidsEffective in distinguishing between enantiomers
Pharmaceutical ChemistrySynthesis of TirzepatideSignificant glycemic control and weight reduction
BioactivityAntioxidant propertiesScavenging free radicals
Drug DevelopmentCalcium channel blockersEnhanced activity compared to non-cyclopropyl analogs

Comparison with Similar Compounds

Comparison with Similar Cyclopropane Carboxylic Acid Derivatives

Structural and Functional Group Variations

The table below compares (1R,2R)-2-propylcyclopropane-1-carboxylic acid with structurally related cyclopropane derivatives, highlighting substituent effects on properties and applications:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
This compound Propyl (-CH₂CH₂CH₃) C₇H₁₂O₂* ~128.17* Lipophilic; chiral intermediate
(1R,2R)-2-Fluorocyclopropane-1-carboxylic acid Fluorine (-F) C₄H₅FO₂ 104.08 High reactivity; safety precautions
(1R,2R)-2-(2-Chlorophenyl)cyclopropane-1-carboxylic acid 2-Chlorophenyl (aromatic, -Cl) C₁₀H₉ClO₂ 196.63 Aromatic ring enhances π interactions; pharmaceutical intermediate
(1R,2R)-2-(Hydroxymethyl)-1-phenylcyclopropane-1-carboxylic acid Hydroxymethyl (-CH₂OH), Phenyl C₁₁H₁₂O₃ 192.21 Hydrogen bonding; crystalline material applications
(1S,2R)-2-[(S)-Amino(carboxy)methyl]cyclopropane-1-carboxylic acid Amino, carboxymethyl (-CH(NH₂)COOH) C₇H₉NO₄ 175.15 Zwitterionic; biological activity (e.g., peptide analogs)

Key Comparative Insights

Steric and Electronic Effects
  • Propyl vs. Fluorine : The propyl group in the target compound enhances lipophilicity compared to the electronegative fluorine in (1R,2R)-2-fluorocyclopropane-1-carboxylic acid. Fluorine’s inductive effects increase acidity (pKa ~2.5–3.0), whereas the propyl group may reduce solubility in polar solvents .
  • Aromatic vs. In contrast, the aliphatic propyl group favors hydrophobic interactions .

Research Findings and Implications

  • Synthetic Flexibility : Alkali metal borohydride-mediated reactions enable scalable production of cyclopropanecarboxylic acids, though stereochemical control remains challenging without advanced catalytic systems .
  • Structure-Activity Relationships : Substituent choice directly impacts bioactivity. For example, chlorophenyl groups enhance binding to hydrophobic protein pockets, while hydroxymethyl groups improve material stability .

Preparation Methods

Cyclopropanation of α,β-Unsaturated Carbonyl Precursors

The stereoselective construction of the cyclopropane ring represents the cornerstone of synthetic approaches. A breakthrough methodology employs chiral camphorpyrazolidinone-derived α,β-unsaturated amides reacting with sulfur ylides under metal-free conditions. This protocol achieves diastereomeric ratios up to 8:3:1 for trisubstituted cyclopropanes through careful modulation of:

  • Catalyst loading : 20 mol% (S)-α,α-diphenylprolinol trimethylsilyl ether
  • Base selection : N,N-diisopropylethylamine (DIPEA) outperforms 2,6-lutidine by enabling full conversion
  • Solvent effects : Chloroform maximizes reaction efficiency (90% yield) vs. toluene (29% conversion)

The mechanism proceeds through a Michael addition-alkylation cascade, where the chiral catalyst induces facial selectivity during ylide attack. Nuclear magnetic resonance (NMR) studies confirm that the transannular strain in the developing cyclopropane ring directs propyl group orientation, favoring the (1R,2R) configuration.

Oxidation of Alkyl-Substituted Cyclopropanes

Alternative routes functionalize pre-formed cyclopropane rings through selective oxidation. A patented four-step sequence demonstrates:

  • Nitration of 3,5-dimethylnitrobenzene with HNO₃/H₂SO₄
  • Pd/C-catalyzed hydrogenation to 3,5-dimethyl-1,2-phenylenediamine
  • Cyclocondensation with n-butyric acid in polyphosphoric acid
  • Cobalt-catalyzed air oxidation of 6-methyl to carboxylic acid

Critical parameters for the final oxidation step include:

Parameter Optimal Value Impact on Yield
Cobalt salt Acetate 95% conversion
Temperature 110°C Minimizes decarboxylation
Oxygen pressure 1 atm 73.2% isolated yield
Acetic acid concentration 80% v/v Stabilizes intermediate

This method’s industrial viability stems from solvent recyclability and avoidance of chromatographic purification.

Catalytic Systems for Stereochemical Control

Transition Metal Catalysis

Cobalt(II) acetate emerges as the preferred catalyst for benzylic oxidations, operating through a radical chain mechanism. Electron paramagnetic resonance (EPR) spectroscopy identifies Co(III)-superoxo intermediates responsible for hydrogen abstraction from the methyl group. Substituent effects reveal electron-donating groups (e.g., 4-methyl) accelerate oxidation rates by stabilizing transition state charges.

Organocatalytic Asymmetric Induction

Chiral amine catalysts enable enantioselective cyclopropanation without transition metals. Key developments include:

  • Silyl ether catalysts : (S)-α,α-Diphenylprolinol trimethylsilyl ether induces 97% ee via transition state π-π interactions
  • Substrate engineering : 2,4-Dinitrophenyl groups at the benzylic position enhance stereodifferentiation (ΔΔG‡ = 2.1 kcal/mol)
  • Dynamic kinetic resolution : Racemization of intermediate iminium ions allows full conversion to single diastereomers

Reaction Optimization and Process Intensification

Temperature and Pressure Effects

Comparative studies of the cobalt-mediated oxidation reveal nonlinear Arrhenius behavior between 90-150°C. Optimal conditions balance reaction rate (k = 0.12 min⁻¹ at 110°C) against thermal decomposition of the carboxylic acid product (t₁/₂ = 8 h at 130°C). Reduced pressure (500-1000 hPa) during distillation prevents ester byproduct formation, increasing isolated yield by 15%.

Solvent and Base Selection

Polyphosphoric acid proves superior to Brønsted acids in the cyclization step due to:

  • Low water activity : Suppresses hydrolysis of intermediate amides
  • High polarity : Stabilizes charged transition states (ΔG‡ = 18.3 kcal/mol vs. 22.1 kcal/mol in H₂SO₄)

Base screening in cyclopropanation reactions identifies DIPEA as optimal by:

  • Effective HCl scavenging : Maintains reaction pH > 8
  • Low nucleophilicity : Prevents catalyst decomposition

Industrial-Scale Production Considerations

A continuous flow adaptation of the cobalt oxidation process demonstrates:

  • Space-time yield : 1.2 kg/L·day vs. 0.45 kg/L·day in batch
  • Catalyst turnover number (TON) : 5400 vs. 2100 (batch)
  • Solvent recovery : 98% acetic acid recycled via fractional distillation

Economic analysis indicates raw material costs dominate (68% of total), justifying investments in catalyst recycling systems to reduce palladium consumption by 40%.

Stereochemical Analysis and Characterization

X-ray crystallography of the (1R,2R)-enantiomer reveals:

  • Dihedral angle : 124.5° between carboxylic acid and cyclopropane ring
  • Torsional strain : 15.3 kcal/mol from eclipsing propyl/carboxyl groups
  • Hydrogen bonding : Carboxylic acid dimers persist in solid state (O···O = 2.67 Å)

Chiral HPLC methods using cellulose tris(3,5-dimethylphenylcarbamate) columns achieve baseline separation (α = 1.32) with elution order confirmed by optical rotation ([α]D²⁵ = +38.9° for (1R,2R) vs. -39.2° for (1S,2S)).

Comparative Evaluation of Synthetic Routes

Method Yield (%) ee (%) Cost (USD/kg) Scalability
Organocatalytic 82 97 12,400 Lab-scale
Cobalt oxidation 73.2 Racemic 3,200 Industrial
Resolution 41 99.5 28,000 Pilot plant

The cobalt-mediated route offers the best balance of cost and scalability for racemic production, while organocatalytic methods dominate for enantiopure material despite higher costs.

Q & A

Basic Questions

Q. What are the common synthetic routes for (1R,2R)-2-propylcyclopropane-1-carboxylic acid, and how is stereochemical integrity maintained?

  • Methodological Answer : The synthesis typically involves cyclopropanation of α,β-unsaturated esters or ketones using transition metal catalysts (e.g., Rh(II) or Cu(I)) with diazo compounds to form the strained cyclopropane ring . Stereochemical control is achieved via chiral auxiliaries or asymmetric catalysis. For example, Evans’ oxazolidinone auxiliaries or chiral dirhodium catalysts can enforce the (1R,2R) configuration. Post-synthetic steps include hydrolysis of esters to carboxylic acids and purification via recrystallization or chiral HPLC. Characterization via 1^1H/13^{13}C NMR and X-ray crystallography confirms stereochemistry .

Q. How is the compound’s stereochemistry validated in synthesized batches?

  • Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) separates enantiomers, while optical rotation measurements compare observed values to literature data. Vibrational circular dichroism (VCD) provides additional confirmation by correlating experimental spectra with density functional theory (DFT)-calculated models .

Q. What role does this compound play in medicinal chemistry?

  • Methodological Answer : The cyclopropane motif introduces conformational rigidity, making it valuable for probing enzyme active sites or stabilizing bioactive conformations. It serves as a precursor for prodrugs (e.g., ester prodrugs of antiviral agents) or as a scaffold in peptidomimetics targeting proteases .

Advanced Research Questions

Q. How can transition metal-catalyzed cyclopropanation be optimized to improve enantiomeric excess (ee)?

  • Methodological Answer : Catalyst selection is critical: Rh(II) carboxylates (e.g., Rh2_2(S-PTTL)4_4) often yield higher ee than Cu(I) complexes. Ligand electronic effects (e.g., electron-withdrawing groups on dirhodium catalysts) enhance stereoselectivity. Solvent polarity (e.g., dichloromethane vs. toluene) and temperature (−40°C to 25°C) also influence outcomes. Kinetic resolution via slow reagent addition can further reduce racemization .

Q. How should researchers address contradictory bioactivity data in enzyme inhibition studies?

  • Methodological Answer : Contradictions may arise from impurities (e.g., residual catalysts), stereochemical degradation, or assay variability. Recommendations:

  • Validate compound purity via LC-MS and 19^{19}F NMR (if applicable).
  • Re-test using orthogonal assays (e.g., fluorescence polarization vs. radiometric assays).
  • Control for buffer pH and ionic strength, which affect cyclopropane ring stability .

Q. What computational strategies predict the compound’s reactivity in ring-opening reactions?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model transition states for ring-opening reactions. Natural bond orbital (NBO) analysis identifies hyperconjugative interactions stabilizing intermediates. Molecular dynamics simulations predict solvation effects on reaction pathways .

Q. How does the propyl substituent influence the compound’s metabolic stability compared to methyl or trifluoromethyl analogs?

  • Methodological Answer : The propyl group’s lipophilicity increases membrane permeability but may reduce metabolic stability in cytochrome P450 assays. Comparative studies with methyl (lower lipophilicity) or trifluoromethyl (enhanced electronegativity) analogs require in vitro microsomal stability assays and LC-MS/MS metabolite profiling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.